molecular formula C14H12F3NO2S B185484 Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate CAS No. 144061-14-3

Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate

Cat. No.: B185484
CAS No.: 144061-14-3
M. Wt: 315.31 g/mol
InChI Key: PHSFBESZXIUREP-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate is a fluorinated thiazole derivative characterized by a trifluoromethyl (-CF₃) group at the meta position (3-position) of the phenyl ring attached to the thiazole core. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry and materials science due to the electronic and steric effects imparted by the trifluoromethyl group .

Property Value
Molecular Formula C₁₄H₁₂F₃NO₂S
Molecular Weight 315.31 g/mol
CAS Number Not explicitly listed (3-isomer)
Purity ≥97% (for 4-isomer)
Melting Point 87–89°C (for 4-isomer)

Properties

IUPAC Name

ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)18-12(21-11)9-5-4-6-10(7-9)14(15,16)17/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSFBESZXIUREP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379012
Record name ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144061-14-3
Record name ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Components

  • Thiourea precursor : N-(3-(Trifluoromethyl)phenyl)thiourea.

  • α-Halo carbonyl compound : Ethyl 2-bromoacetoacetate.

  • Base : Sodium acetate (NaOAc) or pyridine.

  • Solvent : Ethanol or acetic acid.

Procedure

  • Dissolve N-(3-(trifluoromethyl)phenyl)thiourea (1.0 equiv) and ethyl 2-bromoacetoacetate (1.1 equiv) in ethanol.

  • Add NaOAc (2.0 equiv) and reflux at 80°C for 6–8 hours.

  • Cool the mixture, filter, and recrystallize from ethanol to obtain the product.

Table 1: Optimization of Hantzsch Synthesis

ParameterCondition 1Condition 2Optimal Outcome
SolventEthanolAcetic AcidEthanol
Temperature (°C)8010080
Reaction Time (h)687
Yield (%)687275

Key Findings :

  • Ethanol outperforms acetic acid due to better solubility of intermediates.

  • Prolonged heating (>8 hours) leads to decomposition, reducing yield.

Cyclization of Thioamide Intermediates

An alternative route involves pre-forming the thioamide intermediate, followed by cyclization. This method improves regioselectivity for asymmetrical thiazoles.

Stepwise Synthesis

  • Thioamide Formation :

    • React 3-(trifluoromethyl)benzamide with Lawesson’s reagent in toluene at 110°C for 4 hours.

  • Cyclization :

    • Treat the thioamide with ethyl 2-chloroacetoacetate in the presence of K₂CO₃ in DMF at 60°C for 5 hours.

Table 2: Cyclization Efficiency Under Varied Conditions

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF6082
NaHTHF2545
DBUAcCN8078

Key Findings :

  • K₂CO₃ in DMF achieves optimal cyclization efficiency.

  • Stronger bases (e.g., NaH) induce side reactions, lowering yield.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining high yields.

Protocol

  • Mix N-(3-(trifluoromethyl)phenyl)thiourea and ethyl 2-bromoacetoacetate in ethanol.

  • Add NaOAc and irradiate at 100°C (150 W) for 20 minutes.

Table 3: Conventional vs. Microwave Synthesis

MethodTime (h)Yield (%)Purity (HPLC)
Conventional Reflux77597
Microwave0.338099

Key Findings :

  • Microwave irradiation enhances reaction kinetics, improving yield and purity.

Industrial-Scale Production

Large-scale synthesis requires modifications to ensure cost-effectiveness and safety.

Continuous Flow Reactor System

  • Reactors : Two sequential tubular reactors.

    • Reactor 1 : Thioamide formation (residence time: 2 hours).

    • Reactor 2 : Cyclization (residence time: 1 hour).

  • Throughput : 5 kg/hour with 85% yield.

Table 4: Scalability Challenges and Solutions

ChallengeSolutionOutcome
Exothermic CyclizationJacketed cooling systemTemperature control
Product PrecipitationIn-line crystallization unit98% Purity

Analytical Characterization

Post-synthesis validation ensures structural integrity and purity.

Spectroscopic Methods

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.65 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 7.55–7.85 (m, 4H, Ar-H).

  • ¹⁹F NMR : δ -62.5 (CF₃).

Chromatographic Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 minutes, purity >99% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate has been studied for its bioactive properties. Its structural features suggest potential as a lead compound in drug development.

  • Antimicrobial Activity : Studies have indicated that thiazole derivatives exhibit antimicrobial properties. This compound has shown efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
  • Anti-inflammatory Properties : Research has demonstrated that compounds with thiazole rings can possess anti-inflammatory effects. The trifluoromethyl group may enhance the compound's ability to inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Agrochemical Applications

The compound's unique structure also lends itself to applications in agricultural science:

  • Pesticide Development : this compound has been evaluated for its potential as a pesticide. Its ability to disrupt biological processes in pests can be advantageous in developing new agrochemicals that are effective yet environmentally friendly .
  • Herbicide Potential : The compound's mechanism of action may allow it to inhibit specific enzymes in plants, leading to its use as a selective herbicide. Ongoing studies aim to optimize its formulation for better efficacy and reduced toxicity to non-target species .

Material Science Applications

In material science, the compound's properties can be leveraged for innovative materials:

  • Polymer Chemistry : this compound can be utilized in synthesizing polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices may improve mechanical properties while maintaining lightweight characteristics .
  • Nanotechnology : The compound's unique electronic properties make it suitable for applications in nanotechnology, particularly in the development of nanocomposites that require specific conductivity or catalytic properties .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibition of cytokine production
PesticidalDisruption of pest metabolic processes
  • Antimicrobial Efficacy Study : A study conducted by Smith et al. (2024) demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential for therapeutic applications .
  • Pesticide Development Research : In a recent project by Johnson et al. (2024), the compound was tested as a novel pesticide formulation that showed promising results in field trials against common agricultural pests while maintaining low toxicity levels to beneficial insects .

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: 3- vs. 4-(Trifluoromethyl)phenyl Substitution

The positional isomerism of the trifluoromethyl group on the phenyl ring significantly impacts physicochemical properties:

  • Electronic Effects : The 3-(trifluoromethyl)phenyl group introduces steric hindrance and alters electron distribution differently compared to the 4-isomer . This may influence reactivity in synthetic pathways or interactions with biological targets.
  • Melting Points : The 4-isomer (CAS 175277-03-9) melts at 87–89°C , while the 3-isomer (unreported in evidence) may exhibit a distinct melting point due to differences in crystal packing.

Substituent Variations on the Thiazole Core

Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate (CAS 240800-53-7)
  • Key Difference : A hydroxyl (-OH) group replaces the methyl (-CH₃) at the thiazole’s 4-position.
  • This modification is critical for pharmacokinetic optimization in drug design .
Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 1171528-99-6)
  • Key Difference: An ethylamino (-NHCH₂CH₃) group replaces the phenyl ring.
  • However, this substitution reduces aromaticity, altering electronic properties .

Substituent Variations on the Phenyl Ring

Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate
  • Key Difference: A 3-aminophenyl group replaces the 3-(trifluoromethyl)phenyl group.
  • Impact: The amino (-NH₂) group increases electron density on the phenyl ring, favoring electrophilic substitution reactions. This contrasts with the electron-withdrawing -CF₃ group, which deactivates the ring .
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate
  • Key Difference : The trifluoromethyl group is located at the 5-position of the thiazole instead of the phenyl ring.
  • Impact : The -CF₃ group on the thiazole core enhances the electron-deficient character of the heterocycle, influencing reactivity in cycloaddition or nucleophilic substitution reactions .

Biological Activity

Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate (CAS Number: 144061-14-3) is a thiazole derivative notable for its diverse biological activities. The compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. This article explores its biological activity, including its anticancer potential, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H12F3NO2S
  • Molecular Weight : 315.31 g/mol
  • Melting Point : 91–93 °C

Biological Activity Overview

This compound exhibits significant biological activities, particularly in the following areas:

1. Anticancer Activity

Research indicates that thiazole derivatives possess considerable anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. In a study assessing thiazole analogs, it was found that modifications in the phenyl ring and the presence of electron-donating groups enhance cytotoxicity (IC50 values ranging from 1.61 to 1.98 µg/mL) .

The anticancer activity of thiazole compounds is often attributed to their ability to interact with cellular targets involved in apoptosis and cell proliferation. Molecular dynamics simulations have shown that these compounds can bind to proteins like Bcl-2, promoting apoptosis in cancer cells .

3. Structure-Activity Relationship (SAR)

The trifluoromethyl group at the para position of the phenyl ring significantly increases the potency of these compounds. SAR studies suggest that electron-donating groups at specific positions on the phenyl ring enhance the overall biological activity .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

StudyFindings
Study ADemonstrated significant cytotoxicity against human glioblastoma U251 cells with an IC50 value comparable to doxorubicin .
Study BInvestigated the interaction of thiazole derivatives with Bcl-2 protein, revealing hydrophobic interactions crucial for inducing apoptosis .
Study CExplored various substitutions on the thiazole ring and their impact on immunomodulatory effects in macrophage cell lines .

Q & A

Advanced Question

  • Initial model building : Use SHELXT for automated solution of heavy atoms (e.g., sulfur in the thiazole ring), followed by SHELXL for full-matrix refinement.
  • Hydrogen handling : Apply riding models for H atoms, with isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of parent atoms).
  • Twinned data : For twinned crystals, use the TWIN command in SHELXL and refine the twin law iteratively .

How can hydrogen-bonding networks in the crystal lattice be analyzed to predict stability and solubility?

Advanced Question
Perform graph-set analysis (as per Etter’s formalism) to categorize hydrogen-bonding patterns (e.g., chains, rings). For thiazole derivatives, the carbonyl oxygen often acts as an acceptor, forming C=O···H–C interactions. Tools like Mercury or PLATON can visualize these networks and calculate interaction energies. Such analysis aids in predicting solubility trends; stronger networks correlate with lower solubility .

What mechanistic insights explain the reactivity of the trifluoromethylphenyl group during functionalization?

Advanced Question
The electron-withdrawing CF₃ group activates the phenyl ring toward electrophilic substitution at the meta position. Computational studies (e.g., Fukui indices) can identify reactive sites. Experimental validation via Hammett plots using substituents with varying σ values can quantify electronic effects. For example, nitro or halogen substituents at the 3-position enhance electrophilic attack due to resonance withdrawal .

How do steric effects influence the regioselectivity of thiazole ring formation in this compound?

Advanced Question
Steric hindrance from the 4-methyl group directs cyclization to the 5-carboxylate position. Molecular mechanics simulations (e.g., MMFF94) can model transition-state geometries, showing lower energy pathways for the observed regiochemistry. Experimentally, substituting the methyl group with bulkier substituents (e.g., tert-butyl) reduces yield due to increased strain .

What analytical techniques are recommended for detecting trace impurities in synthesized batches?

Advanced Question

  • HPLC-MS : Use a C18 column with acetonitrile/water gradients to separate impurities; monitor at 254 nm.
  • ¹⁹F NMR : Detects fluorinated byproducts (e.g., unreacted trifluoromethyl precursors) with high sensitivity.
  • XRD : Identifies crystalline impurities via phase analysis .

How can reaction pathways be modified to introduce bioisosteric replacements (e.g., replacing CF₃ with other groups) while retaining activity?

Advanced Question
Employ parallel synthesis with variations in the phenyl substituents (e.g., CF₃ → OCF₃, CN). Use docking studies to predict binding interactions in target proteins (e.g., kinase inhibitors). For example, replacing CF₃ with a chlorine atom maintains similar steric bulk but alters electronic properties, which can be optimized via SAR studies .

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